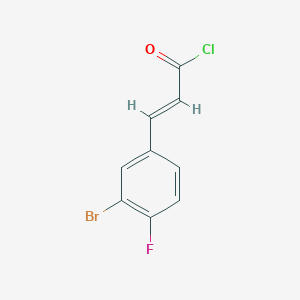

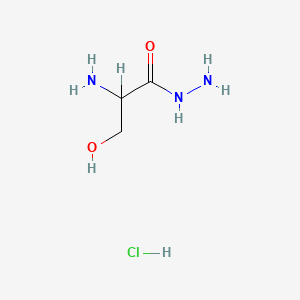

![molecular formula C9H10N4O4 B1310288 6-(2-羟基乙基)-3-甲基-5-氧代-5,8-二氢-[1,2,4]三唑并[4,3-a]嘧啶-7-羧酸 CAS No. 879058-32-9](/img/structure/B1310288.png)

6-(2-羟基乙基)-3-甲基-5-氧代-5,8-二氢-[1,2,4]三唑并[4,3-a]嘧啶-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

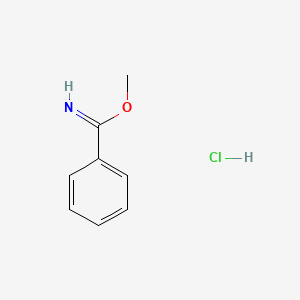

The compound of interest, 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid, is a derivative of triazolopyrimidine, a class of heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been explored.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves multi-component reactions, as seen in the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . Similarly, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and related compounds was achieved through a condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography has been used to elucidate the structure of related compounds, such as 7-ethoxycarbonylmethyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine and 6-ethoxycarbonyl-4-ethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one . These studies provide insights into the molecular geometry and isomeric structures of triazolopyrimidines, which are crucial for understanding the chemical behavior and potential interactions of the compound of interest.

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including complexation with metal ions, as demonstrated by the complexation processes between a related compound and Cu(II), Zn(II), Cd(II), and Hg(II) . Additionally, partially hydrogenated triazolopyrimidines have been shown to react with α-bromoketones, leading to quaternization and cyclization into polycondensed heterocycles . These reactions highlight the reactivity of the triazolopyrimidine core and may be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The stability constants of complexes formed with metal ions provide information on the thermodynamic properties of these compounds . The IR, NMR, and UV-visible spectroscopy data characterize the functional groups and electronic transitions . These analytical techniques could be applied to determine the properties of 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid.

科学研究应用

结构和化学性质探索

- 研究人员 Pryadeina 等人 (2008) 探索了相关化合物的环链异构现象,重点关注了 7-多氟烷基-7-羟基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯在溶液中的行为。这项研究强调了异构化对溶剂和取代基长度的依赖性,有助于理解类似化合物的结构动力学 (Pryadeina 等人,2008)。

合成与改性

- Titova 等人 (2019) 考察了某些三唑嘧啶衍生物的结构类似物的合成和抗结核活性,提出了一种创建潜在抗结核剂的方法 (Titova 等人,2019)。

- Abdelhamid 等人 (2004) 深入研究了通过胂酰卤的反应合成三唑并[4,3-a]嘧啶,展示了复杂杂环结构的创建 (Abdelhamid 等人,2004)。

催化过程和反应机理

- Abdelrazek 等人 (2019) 展示了铝酸磺酸纳米催化剂在吡啶并[2,3-d]嘧啶酮的一锅三组分合成中的应用,强调了该方法的催化效率和优势 (Abdelrazek 等人,2019)。

- Mohamed (2021) 探索了 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并-[3,2-a]吡啶-4-羧酸乙酯衍生物的合成,阐明了这些化合物的复杂化学相互作用和转化 (Mohamed,2021)。

未来方向

The 1,2,4-triazolo[1,5-a]pyrimidines, including the compound , have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

属性

IUPAC Name |

6-(2-hydroxyethyl)-3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-4-11-12-9-10-6(8(16)17)5(2-3-14)7(15)13(4)9/h14H,2-3H2,1H3,(H,10,12)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDSJGZIGKAWHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC2=NC(=C(C(=O)N12)CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

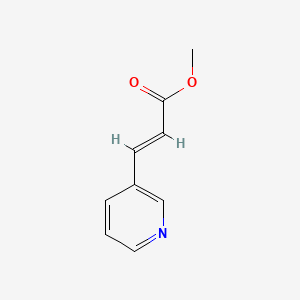

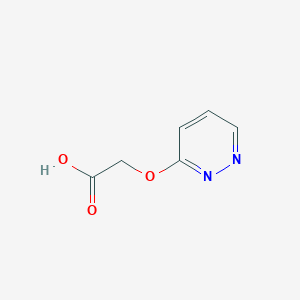

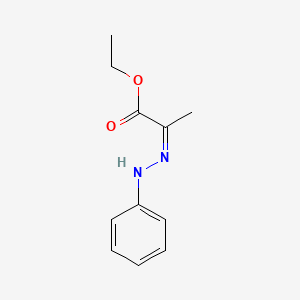

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

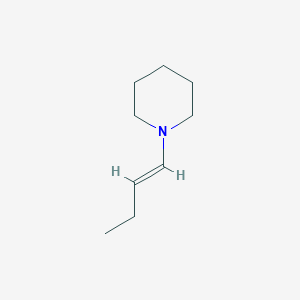

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)